![molecular formula C15H22N2O2 B2355711 tert-butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate CAS No. 953903-48-5](/img/structure/B2355711.png)

tert-butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

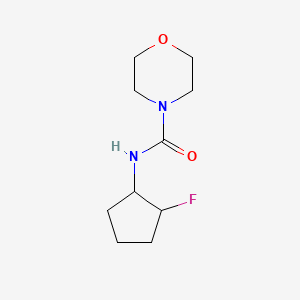

“tert-butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate” is a chemical compound with the molecular weight of 262.35 . It is a solid substance and is stored at room temperature . The IUPAC name for this compound is "tert-butyl 1,2,3,4-tetrahydro-2-quinolinylmethylcarbamate" .

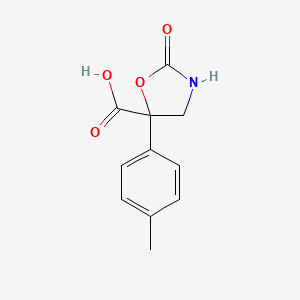

Molecular Structure Analysis

The InChI code for this compound is "1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-12-9-8-11-6-4-5-7-13(11)17-12/h4-7,12,17H,8-10H2,1-3H3, (H,17,18)" . This code provides a standard way to encode the compound’s molecular structure and formula.

Physical And Chemical Properties Analysis

As mentioned earlier, “tert-butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate” is a solid substance and is stored at room temperature . .

Aplicaciones Científicas De Investigación

Preparation and Reaction Studies

- Tert-Butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate and related compounds have been studied for their chemical reactivity, particularly in Diels-Alder reactions. Such reactions are fundamental in synthetic organic chemistry, used for constructing complex molecular architectures from simpler components (Padwa, Brodney, & Lynch, 2003).

Cyclization and Structural Studies

- The compound has been explored in the context of cyclization reactions, such as amidomercuration-cyclization, which is significant in organic synthesis for creating heterocyclic compounds (Berger & Kerly, 1993).

Corrosion Inhibition

- Derivatives of tert-butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate have been investigated as corrosion inhibitors, particularly for protecting carbon steel in acidic environments. This application is crucial in industrial contexts to prevent material degradation (Faydy et al., 2019).

Synthetic Applications

- Various synthetic methodologies involving this compound have been developed, contributing to the broader field of synthetic organic chemistry. These methods are vital for the efficient production of complex molecules (Talk et al., 2016).

Crystal Structure Analysis

- The crystal structure of related carbamate derivatives has been analyzed to understand the molecular and crystallographic properties. Such studies are essential in materials science and pharmaceutical development (Das et al., 2016).

Catalysis and Polymerization

- Tert-butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate derivatives have been used in the development of catalysts for polymerization processes. This application is significant in the field of polymer chemistry and materials science (Wu et al., 2007).

Safety and Hazards

The safety information available indicates that this compound should be handled with caution. The safety pictograms associated with this compound indicate a warning . The hazard statements include H302, H315, H319, H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively.

Mecanismo De Acción

Target of Action

The primary targets of “tert-butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate” are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .

Mode of Action

It is known that the compound interacts with its targets via non-covalent interactions, such as hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

It is likely that the compound affects multiple pathways due to its complex structure .

Pharmacokinetics

Given its molecular weight (26235 g/mol) , it is expected to have good oral bioavailability.

Result of Action

As research progresses, more information about the compound’s effects at the molecular and cellular level will become available .

Propiedades

IUPAC Name |

tert-butyl N-(1,2,3,4-tetrahydroquinolin-2-ylmethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)16-10-12-9-8-11-6-4-5-7-13(11)17-12/h4-7,12,17H,8-10H2,1-3H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGYULDAOAYOAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCC2=CC=CC=C2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate | |

CAS RN |

953903-48-5 |

Source

|

| Record name | tert-butyl N-[(1,2,3,4-tetrahydroquinolin-2-yl)methyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-6-(methylideneamino)-5-[(2-phenylethylamino)methyl]pyrimidine-2,4-dione](/img/structure/B2355630.png)

![Methyl 2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}acetate](/img/structure/B2355631.png)

![3-[(2,4-dichlorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2355634.png)

![N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2355636.png)

![N-(3-acetamidophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2355638.png)

![N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine](/img/structure/B2355642.png)

![N-[4-(3-Fluorophenyl)oxan-4-yl]prop-2-enamide](/img/structure/B2355649.png)

![1-(2-Fluorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2355650.png)